Lower Lipophilicity (LogP 3.02 vs. 4.13) vs. N-Methyl Analog Improves Drug-Likeness Metrics
The target compound exhibits a computed LogP of 3.02 , compared to 4.13 for the closest commercially available analog, 2-Bromo-N-(4-{[cyclohexyl(methyl)amino]-sulfonyl}phenyl)acetamide (CAS 1138445-75-6) [1]. This ΔLogP of −1.11 log units keeps the target compound within the preferred range for oral bioavailability (LogP 1–3) and is expected to reduce non-specific protein binding and hERG liability.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.02 |
| Comparator Or Baseline | 2-Bromo-N-(4-{[cyclohexyl(methyl)amino]-sulfonyl}phenyl)acetamide (CAS 1138445-75-6): LogP = 4.13 |
| Quantified Difference | ΔLogP = −1.11 (target is 1.11 log units less lipophilic) |
| Conditions | Computed LogP (ALogPS 2.1 or equivalent consensus method); vendor-reported values |
Why This Matters
A lower LogP is associated with reduced off-target binding, improved aqueous solubility, and more favorable ADME profiles, making the target compound a superior starting point for lead optimization programs.
- [1] Molbase. 2-Bromo-N-(4-{[cyclohexyl(methyl)amino]-sulfonyl}phenyl)acetamide (CAS 1138445-75-6) Product Page. LogP 4.127. https://qiye.molbase.cn/d17603/508106-1125655/ (accessed 2026). View Source
